molecular formula C19H21FN2O3 B297849 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

Cat. No.: B297849
M. Wt: 344.4 g/mol
InChI Key: WVWANHPIULQEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone, commonly known as FPE, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of FPE is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
FPE has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to decrease levels of corticosterone, a stress hormone, in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using FPE in lab experiments is its high potency and selectivity for certain receptors, which allows for more precise manipulation of neurotransmitter systems. However, its complex synthesis method and limited availability may make it difficult to use in large-scale studies.

Future Directions

There are several potential future directions for research on FPE. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications for neurological and psychiatric disorders.

Synthesis Methods

FPE can be synthesized through a multi-step process that involves the reaction of 4-fluorophenylpiperazine with 2-methoxyphenol and ethyl chloroacetate. The resulting product is then treated with hydrochloric acid to obtain the final compound, FPE.

Scientific Research Applications

FPE has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been investigated for its potential as a treatment for schizophrenia and drug addiction.

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C19H21FN2O3/c1-24-17-4-2-3-5-18(17)25-14-19(23)22-12-10-21(11-13-22)16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3

InChI Key

WVWANHPIULQEDN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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